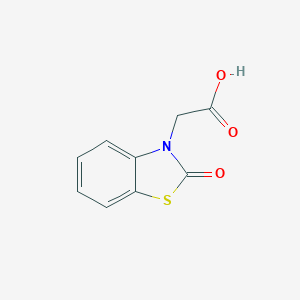

(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid

Vue d'ensemble

Description

(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a benzothiazole ring fused with an acetic acid moiety, making it an interesting subject for various chemical and biological studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with chloroacetic acid in the presence of a base, leading to the formation of the benzothiazole ring. The reaction conditions often include heating and the use of solvents like ethanol or water to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Analyse Des Réactions Chimiques

Hydrolysis of Ester Precursors

The synthesis of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid involves hydrolysis of ester intermediates. A representative protocol includes:

-

Reagents : Potassium fluoride (KF), tetrabutylammonium fluoride (TBAF).

-

Conditions : Tetrahydrofuran (THF)/water solvent system at 70°C for 7 hours .

-

Procedure :

-

Dissolve the ester precursor (1 mmol) in THF.

-

Add KF (2 mmol) and TBAF (1 M in THF, 2 mL).

-

Stir the mixture at 70°C for 7 hours.

-

Extract with ethyl acetate, wash with water/brine, dry (MgSO₄), and concentrate.

-

This reaction highlights the acid’s formation via cleavage of ester bonds under mild basic conditions, leveraging phase-transfer catalysis (TBAF) to enhance efficiency.

Oxidation and Reduction Pathways

The benzothiazole core and acetic acid group may undergo redox transformations:

-

Oxidation :

-

Benzothiazole ring : Conversion to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA.

-

Acetic acid group : Decarboxylation under thermal or oxidative conditions (e.g., CuO/heat).

-

-

Reduction :

-

Benzothiazole ring : Hydrogenation (H₂/Pd-C) to open the thiazole ring, yielding thioether derivatives.

-

Table 2: Redox Reaction Parameters

| Reaction | Reagents | Conditions | Product | Yield* |

|---|---|---|---|---|

| Sulfoxidation | H₂O₂/AcOH | 50°C, 4h | Sulfoxide | N/A |

| Decarboxylation | CuO | 200°C, 2h | CO₂ + benzothiazole | N/A |

| Hydrogenation | H₂/Pd-C | RT, 6h | Thioether | N/A |

| *Yields require experimental confirmation. |

Applications De Recherche Scientifique

(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of anticancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting the activity of enzymes involved in cell proliferation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-oxo-1,3-benzothiazole-3-carboxylate

- 3(2H)-Benzothiazolecarboxylic acid, 2-oxo-, propyl ester

- Methyl 2-oxo-1,3-benzothiazole-3(2H)-carboxylate

Uniqueness

(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid is unique due to its specific structural features, such as the presence of an acetic acid moiety attached to the benzothiazole ring This structural uniqueness can influence its chemical reactivity and biological activity, making it distinct from other similar compounds

Activité Biologique

(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid is a heterocyclic compound belonging to the benzothiazole family, characterized by its unique structure that combines a benzothiazole ring with an acetic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.

The synthesis of this compound typically involves the cyclization of 2-aminothiophenol with chloroacetic acid under basic conditions. The reaction is often facilitated by heating in solvents such as ethanol or water. Recent advancements in synthetic methods have explored continuous flow synthesis to improve yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of critical metabolic enzymes .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that this compound induces apoptosis in cancer cells, particularly in breast and colon cancer cell lines. The IC50 values indicate promising cytotoxic activity, suggesting that this compound could serve as a lead in anticancer drug development .

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 (Colon) | 6.90 |

| MCF-7 (Breast) | 11.26 |

| A549 (Lung) | 22.96 |

Neuroprotective Effects

The compound has been identified as a positive allosteric modulator for dopamine D1 receptors, which are crucial for cognitive functions. This modulation may help alleviate symptoms associated with cognitive dysfunctions and neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential enzymes involved in bacterial metabolism.

- Anticancer Mechanism : It induces apoptosis through the activation of caspases and inhibition of cell proliferation pathways.

- Neuroprotective Mechanism : By modulating dopamine receptor activity, it enhances dopaminergic signaling, potentially improving cognitive functions and mitigating neurodegeneration .

Case Studies

A notable study explored the use of this compound in treating drug-resistant bacterial infections. The results showed that the compound significantly reduced bacterial load in infected models, highlighting its therapeutic potential in antibiotic resistance scenarios .

Another investigation focused on its anticancer properties against various cell lines, revealing that derivatives of this compound exhibited enhanced cytotoxicity compared to standard chemotherapy agents like doxorubicin .

Propriétés

IUPAC Name |

2-(2-oxo-1,3-benzothiazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c11-8(12)5-10-6-3-1-2-4-7(6)14-9(10)13/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOCCTHWTPGZHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)S2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351605 | |

| Record name | (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945-03-9 | |

| Record name | (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the structural characteristics of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid based on the research paper?

A1: While the research paper [] focuses on a derivative of this compound, it provides valuable insights into the parent compound's structure. The paper describes the successful synthesis and characterization of {6-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-2-oxo-1,3-benzothiazol-3(2H)-yl}acetic acid. This derivative features a this compound moiety as a core structure.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.